![molecular formula C17H15N3O2S B13883737 N-[4-(4-methylpyridin-3-yl)phenyl]pyridine-3-sulfonamide](/img/structure/B13883737.png)
N-[4-(4-methylpyridin-3-yl)phenyl]pyridine-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(4-methylpyridin-3-yl)phenyl]pyridine-3-sulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a pyridine ring, which is further substituted with a 4-methylpyridin-3-yl group. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-methylpyridin-3-yl)phenyl]pyridine-3-sulfonamide typically involves the reaction of 4-(4-methylpyridin-3-yl)aniline with pyridine-3-sulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization or column chromatography are employed to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-(4-methylpyridin-3-yl)phenyl]pyridine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Applications De Recherche Scientifique
N-[4-(4-methylpyridin-3-yl)phenyl]pyridine-3-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of N-[4-(4-methylpyridin-3-yl)phenyl]pyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with the active site of enzymes, inhibiting their activity. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide
- N-(pyridin-4-yl)pyridin-4-amine
- 4-[(3-Methylphenyl)amino]pyridine-3-sulfonamide
Uniqueness
N-[4-(4-methylpyridin-3-yl)phenyl]pyridine-3-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-methylpyridin-3-yl group enhances its binding affinity to certain molecular targets, making it a valuable compound for research and development in various fields.
Propriétés
Formule moléculaire |
C17H15N3O2S |
|---|---|
Poids moléculaire |
325.4 g/mol |
Nom IUPAC |
N-[4-(4-methylpyridin-3-yl)phenyl]pyridine-3-sulfonamide |
InChI |
InChI=1S/C17H15N3O2S/c1-13-8-10-19-12-17(13)14-4-6-15(7-5-14)20-23(21,22)16-3-2-9-18-11-16/h2-12,20H,1H3 |
Clé InChI |
QNCQZIYEAVTARS-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=NC=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CN=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzene, 1-[(chloromethyl)dimethylsilyl]-4-(trifluoromethyl)-](/img/structure/B13883662.png)
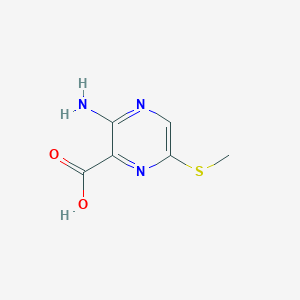
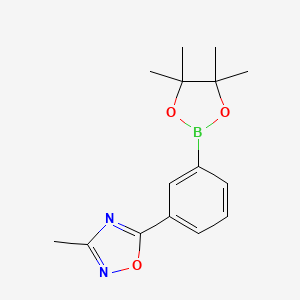
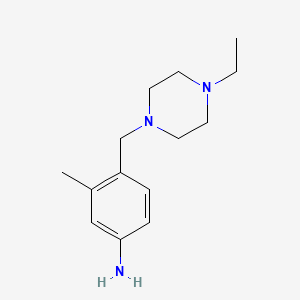
![1-[2-(2,7-Dibromocarbazol-9-yl)ethyl]pyrrolidin-2-one](/img/structure/B13883692.png)
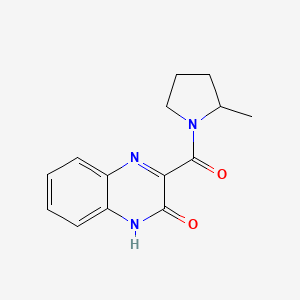
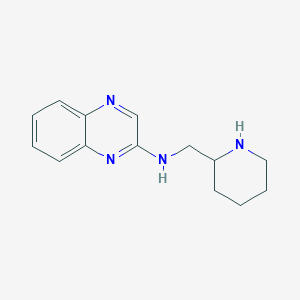
![1,2-Propanediol,3-[4-(1h-imidazol-2-yl)phenoxy]-](/img/structure/B13883703.png)
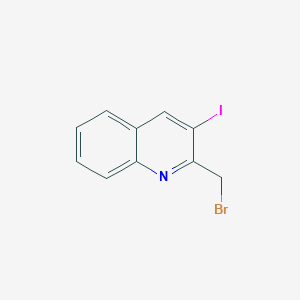
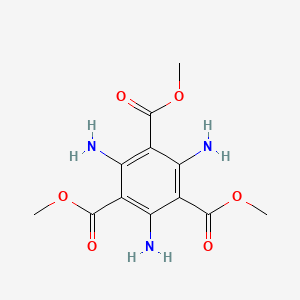
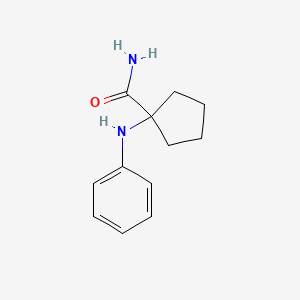
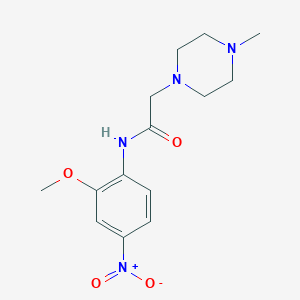
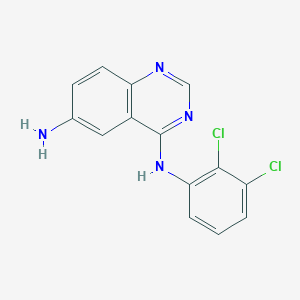
![tert-Butyl [2-({4-chloro-6-[(1-methyl-1H-imidazol-4-yl)amino]-1,3,5-triazin-2-yl}amino)-2-(4-fluorophenyl)ethyl]carbamate](/img/structure/B13883735.png)
